3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole] is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, is characterized by the presence of bromine atoms and a methylene bridge connecting two indole moieties.
Vorbereitungsmethoden
The synthesis of 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole.
Condensation Reaction: The two indole units are then connected via a methylene bridge using formaldehyde or a similar methylene donor under acidic conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The indole moieties can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Coupling Reactions: The compound can also participate in coupling reactions, forming larger molecular structures.
Wissenschaftliche Forschungsanwendungen
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Wirkmechanismus
The mechanism of action of 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole] involves its interaction with specific molecular targets. The indole moieties can bind to various receptors and enzymes, modulating their activity. The presence of bromine atoms enhances the compound’s ability to interact with biological targets, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole] can be compared with other indole derivatives, such as:
3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole]: This compound lacks the bromine atoms on the phenyl rings, which can affect its biological activity and chemical reactivity.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, differing significantly in structure and function.
The unique combination of bromine atoms and the methylene bridge in 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole] distinguishes it from other indole derivatives, contributing to its specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
917947-64-9 |
---|---|
Molekularformel |
C39H38Br4N2 |
Molekulargewicht |
854.3 g/mol |
IUPAC-Name |
1-(5-bromopentyl)-3-[[1-(5-bromopentyl)-2-(4-bromophenyl)indol-3-yl]methyl]-2-(4-bromophenyl)indole |
InChI |
InChI=1S/C39H38Br4N2/c40-23-7-1-9-25-44-36-13-5-3-11-32(36)34(38(44)28-15-19-30(42)20-16-28)27-35-33-12-4-6-14-37(33)45(26-10-2-8-24-41)39(35)29-17-21-31(43)22-18-29/h3-6,11-22H,1-2,7-10,23-27H2 |
InChI-Schlüssel |
NXVLHXWLHVBERD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2CCCCCBr)C3=CC=C(C=C3)Br)CC4=C(N(C5=CC=CC=C54)CCCCCBr)C6=CC=C(C=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.